![molecular formula C7H14ClN3 B2357677 1-tert-butyl-1H-pyrazol-3-amine hydrochloride CAS No. 1305710-82-0](/img/structure/B2357677.png)
1-tert-butyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-tert-butyl-1H-pyrazol-3-amine hydrochloride is a compound used as a precursor to synthesize nitrogen-containing compounds, especially in pharmaceutical and agrochemical applications . It can also be used to detect analytes as a fluorescent probe . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .Scientific Research Applications
Applications in Asymmetric Synthesis
1-tert-butyl-1H-pyrazol-3-amine hydrochloride and its derivatives play a crucial role in asymmetric synthesis, particularly in the creation of N-heterocycles. Chiral sulfinamides, with tert-butanesulfinamide being a prominent example, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and related compounds. This methodology has provided general access to a wide array of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they form the backbone of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).
Involvement in Pyrazole Derivatives Synthesis
This compound is instrumental in synthesizing pyrazole derivatives, which are known for their wide-ranging biological activities. The pyrazole moiety, often referred to as a pharmacophore, plays a significant role in numerous biologically active compounds, making it an intriguing template for combinatorial and medicinal chemistry. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization or multi-component reactions (MCR), leading to the formation of heterocyclic pyrazoles with potential yields under various conditions (Dar & Shamsuzzaman, 2015).
Role in Anticancer Agent Development
The research into pyrazoline derivatives has highlighted their potential in pharmacological applications, especially as anticancer agents. Pyrazoline, a five-membered ring compound containing three carbon atoms and two nitrogen atoms, has been recognized for its electron-rich nature and dynamic applications. Various synthetic methods have been employed to create pyrazoline derivatives, demonstrating significant biological effects, particularly in anticancer activities. This has spurred further research into pyrazoline's potential as a moiety of interest in the field of cancer research (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Yar, 2022).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines , which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are known to be involved in a wide range of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class are known to have diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-tert-butylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-6(8)9-10;/h4-5H,1-3H3,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKZUKRDRIAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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